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Compound of Interest

Compound Name: Furosine dihydrochloride

Cat. No.: B570518 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Furosine (ε-N-(2-furoyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis

of the Amadori product, which is generated in the early stages of the Maillard reaction between

reducing sugars and the ε-amino group of lysine residues in proteins.[1][2] Its presence and

concentration in food products and biological samples are indicative of the extent of thermal

processing and protein glycation. Accurate and sensitive quantification of furosine is crucial for

quality control in the food industry and for research in clinical chemistry and drug development.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique

for the analysis of polar compounds like furosine.[3] HILIC utilizes a polar stationary phase and

a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This

combination facilitates the retention of polar analytes that are poorly retained by reversed-

phase chromatography. A key advantage of HILIC for furosine analysis is the avoidance of ion-

pairing agents, which can complicate mobile phase preparation and detection.[1][2] This

application note provides a detailed protocol for the analysis of furosine using HILIC, complete

with quantitative data and experimental workflows.

Principle of HILIC for Furosine Analysis
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In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar

analytes, such as furosine, partition between this aqueous layer and the bulk organic mobile

phase. The elution is typically achieved by increasing the polarity of the mobile phase (i.e.,

increasing the water content). This mechanism provides excellent retention and separation for

highly polar compounds.

Experimental Protocols
Sample Preparation
Accurate determination of furosine requires a robust sample preparation protocol to hydrolyze

the protein-bound fructoselysine to furosine and to remove interfering matrix components.

a. Acid Hydrolysis:

Objective: To liberate furosine from the protein backbone.

Procedure:

Weigh approximately 30 mg of the sample into a screw-cap glass tube.[2]

Add 10 mL of 8 M hydrochloric acid (HCl).[2]

Seal the tube, preferably under a nitrogen atmosphere to prevent oxidation.[2]

Hydrolyze at 110°C for 23 hours.[2] Alternatively, microwave-assisted hydrolysis can be

employed for a significantly shorter duration of approximately 25-30 minutes.[1][2]

After hydrolysis, cool the sample to room temperature.

Filter the hydrolysate through a medium-grade filter paper.[2]

b. Solid-Phase Extraction (SPE) Cleanup:

Objective: To remove hydrophobic and other interfering compounds from the sample

hydrolysate. A hydrophilic-lipophilic balanced (HLB) sorbent is often effective.[1][2]

Procedure:
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Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with one column volume of

methanol followed by one column volume of deionized water.

Loading: Load the filtered hydrolysate onto the conditioned SPE cartridge.

Washing: Wash the cartridge with one column volume of a weak organic solvent (e.g., 5%

methanol in water) to remove unretained interferences.

Elution: Elute the furosine with a suitable solvent, such as methanol or acetonitrile.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of

nitrogen. Reconstitute the residue in the initial mobile phase for HILIC analysis.

HILIC Method Parameters
The following table summarizes typical HILIC method parameters for furosine analysis.

Parameter Recommended Conditions

Column
HILIC Silica, Zwitterionic, or Amide-based

column (e.g., 150 mm x 4.6 mm, 3-5 µm)

Mobile Phase A
Water with 0.1% Formic Acid or 10 mM

Ammonium Formate

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient

Start with a high percentage of Mobile Phase B

(e.g., 90-95%) and gradually increase the

percentage of Mobile Phase A.

Flow Rate 0.5 - 1.0 mL/min

Injection Volume 5 - 20 µL

Column Temperature 25 - 40 °C

Detection UV at 280 nm or Mass Spectrometry (MS)

Example Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 5 95

10.0 40 60

12.0 40 60

12.1 5 95

15.0 5 95

HILIC-MS/MS Detection
For enhanced sensitivity and selectivity, HILIC can be coupled with tandem mass spectrometry

(MS/MS).

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for furosine.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

furosine for accurate quantification.

Precursor Ion (m/z): 255.1

Product Ions (m/z): 84.1, 130.1

Quantitative Data Summary
The following tables present a summary of quantitative data for furosine analysis using HILIC

from various studies.

Table 1: Method Validation Parameters
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Parameter Value Reference

Limit of Detection (LOD) 0.7 mg/kg [1][2]

Limit of Quantification (LOQ) 2.3 mg/kg [1][2]

Linearity Range 0.05 - 2.00 mg/L (in milk) [4]

Correlation Coefficient (r²) > 0.99 [4]

Table 2: Recovery Studies

Spiking Level Recovery (%) Reference

100 mg/kg 94.6 ± 3.1 [1][2]

1000 mg/kg 98.6 ± 1.7 [1][2]

1.52 mg/100g (in milk) 79.9 - 119.7 [4]

3.03 mg/100g (in milk) 79.9 - 119.7 [4]

15.17 mg/100g (in milk) 79.9 - 119.7 [4]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19916384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5487984/
https://pubmed.ncbi.nlm.nih.gov/19916384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5487984/
https://www.researchgate.net/publication/38092286_Determination_of_Furosine_in_Thermally_Processed_Foods_by_Hydrophilic_Interaction_Liquid_Chromatography
https://www.researchgate.net/publication/38092286_Determination_of_Furosine_in_Thermally_Processed_Foods_by_Hydrophilic_Interaction_Liquid_Chromatography
https://pubmed.ncbi.nlm.nih.gov/19916384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5487984/
https://pubmed.ncbi.nlm.nih.gov/19916384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5487984/
https://www.researchgate.net/publication/38092286_Determination_of_Furosine_in_Thermally_Processed_Foods_by_Hydrophilic_Interaction_Liquid_Chromatography
https://www.researchgate.net/publication/38092286_Determination_of_Furosine_in_Thermally_Processed_Foods_by_Hydrophilic_Interaction_Liquid_Chromatography
https://www.researchgate.net/publication/38092286_Determination_of_Furosine_in_Thermally_Processed_Foods_by_Hydrophilic_Interaction_Liquid_Chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

HILIC Analysis

Data Analysis

Food or Biological Sample

Acid Hydrolysis
(e.g., 8M HCl, 110°C, 23h)

Filtration

Solid-Phase Extraction (SPE)
(e.g., HLB cartridge)

Evaporation & Reconstitution

Injection into HILIC system

HILIC Separation
(Polar Stationary Phase,

High Organic Mobile Phase)

Detection
(UV @ 280 nm or MS/MS)

Quantification
(External Standard Calibration)

Click to download full resolution via product page

Caption: Workflow for Furosine Analysis using HILIC.
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Caption: Key Parameters in HILIC Method Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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